Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
Beschreibung
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Eigenschaften
CAS-Nummer |
918485-26-4 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
ethyl 2-pyrazolo[3,4-b]pyridin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-6-8-4-3-5-11-10(8)12-13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
GYSLXELRXZMTES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C2C=CC=NC2=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . This method is known for its efficiency and extensibility, making it a common approach for constructing this heterocyclic system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms or the aromatic ring, are common. .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinases. The pyrazolopyridine core allows for hydrogen bonding and π–π stacking interactions with amino acid residues in the active site of the target enzyme . This interaction inhibits the enzyme’s activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds have an additional fused ring, which can alter their chemical properties and biological activities.
Pyrazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different interactions with biological targets.
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
